3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,4-difluorobenzyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 2,4-difluorobenzylamine with 1H-1,2,4-triazole-5-one. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 2,4-difluorobenzyl group enhances its binding affinity and specificity towards certain targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzylamine
- 2,4-Difluorobenzyl bromide
- 2,4-Dichlorobenzyl chloride
- 3,4-Difluorobenzylamine
Uniqueness
3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the combination of the 2,4-difluorobenzyl group and the triazole ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-12-9(15)14-13-8/h1-2,4H,3H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVBTUSIUPVLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=NNC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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